molecular formula C16H19N5O B2621076 2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol CAS No. 1170922-74-3

2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol

Cat. No.: B2621076
CAS No.: 1170922-74-3
M. Wt: 297.362
InChI Key: MEHWBNAIAQPZOV-UHFFFAOYSA-N
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Description

2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with an o-tolyl group and a butan-1-ol moiety. Pyrazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the butan-1-ol moiety can be oxidized to form a carbonyl compound.

    Reduction: The pyrazolo[3,4-d]pyrimidine core can undergo reduction reactions to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of butanone derivatives.

    Reduction: Formation of dihydropyrazolopyrimidine derivatives.

    Substitution: Formation of various substituted pyrazolopyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This compound may also modulate receptor activity by binding to receptor sites, altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    o-Tolyl substituted compounds: Compounds with an o-tolyl group exhibit similar chemical properties but may have different biological effects depending on the rest of the molecule.

Uniqueness

2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core, o-tolyl group, and butan-1-ol moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-[[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-3-12(9-22)20-15-13-8-19-21(16(13)18-10-17-15)14-7-5-4-6-11(14)2/h4-8,10,12,22H,3,9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHWBNAIAQPZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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